molecular formula C11H12N4O4 B063156 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide CAS No. 166115-83-9

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide

Cat. No. B063156
M. Wt: 264.24 g/mol
InChI Key: GGHGOSZKHUTCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide, also known as FDCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.

Mechanism Of Action

The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. In anticancer research, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.

Biochemical And Physiological Effects

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. In anticancer research, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.

Advantages And Limitations For Lab Experiments

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has several advantages for lab experiments, including its high yield and purity, its ability to selectively detect specific molecules in complex biological samples, and its potential applications in the development of sustainable materials. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide. In anticancer research, further studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent. In materials science, further studies are needed to optimize the synthesis of biodegradable polymers using N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide as a building block. In biochemistry, further studies are needed to investigate the potential of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide as a biosensor for various applications, including medical diagnostics and environmental monitoring.

Synthesis Methods

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid. The intermediate product is then treated with an appropriate reagent to obtain N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide in high yield and purity.

properties

CAS RN

166115-83-9

Product Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide

InChI

InChI=1S/C11H12N4O4/c1-14-8(12)7(10(17)15(2)11(14)18)13-9(16)6-4-3-5-19-6/h3-5H,12H2,1-2H3,(H,13,16)

InChI Key

GGHGOSZKHUTCGR-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CO2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CO2)N

synonyms

2-Furancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Origin of Product

United States

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